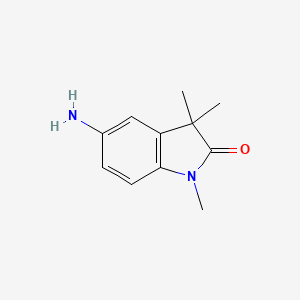

5-Amino-1,3,3-trimethyl-indolin-2-one

Description

Significance of Heterocyclic Compounds in Organic and Medicinal Chemistry

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, with nitrogen, oxygen, and sulfur being the most common heteroatoms. nih.govd-nb.info This class of compounds is of paramount importance in chemistry and biology, forming the structural backbone of a vast array of essential biological molecules, including DNA, RNA, vitamins, and hormones. nih.govrsc.org In medicinal chemistry, heterocycles are of critical importance; it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.govmdpi.com

The inclusion of heteroatoms in a cyclic structure imparts unique physicochemical properties compared to their carbocyclic analogs. mdpi.com These properties, such as polarity, solubility, lipophilicity, and the capacity for hydrogen bonding, can be finely tuned through synthetic modifications. mdpi.com This allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, enhancing their efficacy and safety profiles. mdpi.com The versatility of heterocyclic chemistry has enabled the development of a vast number of pharmaceuticals across a wide range of therapeutic areas, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netnih.gov

Within the vast family of heterocycles, certain scaffolds appear repeatedly in drugs and bioactive molecules that act on different biological targets. These recurring molecular frameworks are known as "privileged structures". plos.orgresearchgate.net The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most well-known privileged structures in drug discovery. researchgate.netnih.govnih.gov It is a key component in many natural products, alkaloids, and peptides, and its unique ability to mimic protein structures allows it to bind effectively to various enzymes and receptors. nih.gov

The oxindole (B195798) (indolin-2-one) scaffold is closely related to indole and is also considered a privileged structure. plos.org This framework is found in a variety of plant alkaloids, with one of the first examples being isolated from the plant Uncaria tomentosa. google.comresearchgate.net The oxindole core is a versatile scaffold that can be readily modified at several positions, allowing for the creation of large libraries of compounds with diverse biological activities. researchgate.net This structural versatility has led to the development of numerous oxindole derivatives with therapeutic potential, including anticancer, anti-HIV, antioxidant, and neuroprotective properties. plos.orggoogle.com

The indolin-2-one scaffold is a cornerstone in modern drug design, particularly in the development of kinase inhibitors. mdpi.com Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of diseases like cancer. researchgate.net The oxindole core serves as an excellent scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases, inhibiting their activity. This has led to the successful development of several FDA-approved anticancer drugs that feature the indolin-2-one core structure.

These drugs demonstrate the power of the indolin-2-one scaffold to generate potent and selective inhibitors for critical disease targets. Beyond oncology, the indolin-2-one framework has been explored for a wide range of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral applications, making it a highly valuable heterocycle in the ongoing search for new medicines.

| Drug Name | Therapeutic Class | Primary Indication |

|---|---|---|

| Sunitinib | Tyrosine Kinase Inhibitor | Renal Cell Carcinoma, Gastrointestinal Stromal Tumor |

| Nintedanib | Tyrosine Kinase Inhibitor | Idiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer |

| Semaxanib | Tyrosine Kinase Inhibitor | Investigational for cancer |

Overview of 5-Amino-1,3,3-trimethyl-indolin-2-one within the Oxindole Class

This compound is a specific derivative of the oxindole core. Its structure is characterized by an amino group (-NH₂) at the C-5 position of the benzene ring, a methyl group on the nitrogen atom (N-1), and two methyl groups (a gem-dimethyl unit) at the C-3 position of the lactam ring. This particular substitution pattern makes it a valuable intermediate in specialized areas of chemical synthesis.

The primary research interest in this compound lies in its role as a precursor for the synthesis of functional molecules, particularly photochromic compounds. google.com Photochromism is a phenomenon where a substance undergoes a reversible transformation between two forms, with different absorption spectra, upon exposure to light. researchgate.net

The 1,3,3-trimethyl-substituted indoline (B122111) moiety is a classical component in the synthesis of a major class of photochromic molecules known as spiropyrans. mdpi.comresearchgate.net In this context, the indolin-2-one is typically converted into its 2-methylene derivative (a Fischer's base analog), which then undergoes condensation with a substituted salicylaldehyde (B1680747) to form the spiropyran. nih.govresearchgate.net

The amino group at the 5-position serves as a crucial functional handle. nih.gov It provides a reactive site that allows the resulting spiropyran molecule to be covalently attached to other structures, such as polymers or biological macromolecules. This conjugation is essential for creating "smart" materials, photoswitchable peptides, or targeted molecular probes. nih.gov Therefore, the rationale for the focus on this compound is its utility as a tailored building block for advanced photochromic systems.

| Structural Feature | Potential Influence / Rationale for Inclusion |

|---|---|

| Indolin-2-one Core | Provides the fundamental heterocyclic scaffold for conversion to a Fischer's base analog. |

| N-1 Methyl Group | Part of the classic trimethyl substitution pattern required for stable spiropyran formation. |

| C-3 Gem-Dimethyl Group | Prevents unwanted side reactions and is a key structural feature of the indoline portion of many spiropyrans. |

| C-5 Amino Group | Acts as a reactive site for further chemical modification and conjugation to other molecules. |

The chemistry of the parent indole structure dates back to the mid-19th century, stemming from research on the natural dye indigo. nih.gov The synthesis of indole itself was first achieved in 1866 by Adolf von Baeyer through the zinc dust distillation of oxindole. nih.gov This early work laid the foundation for the exploration of oxindole chemistry.

Historically, various methods have been developed for the synthesis of the oxindole ring system. One of the classical methods is the Hinsberg oxindole synthesis, which involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal. Another significant historical route is the Brunner synthesis, which relies on the base-catalyzed decomposition of N-acyl-o-toluidides. Over the decades, numerous other synthetic strategies have been developed, including metal-catalyzed cyclization reactions, which offer more efficient and versatile routes to a wide array of substituted oxindoles.

The applications of oxindoles have evolved significantly over time. Initially objects of purely academic and synthetic interest, their presence in natural alkaloids with distinct biological effects spurred deeper investigation. google.com The discovery of the oxindole core in molecules with anti-inflammatory, antimicrobial, and later, potent anticancer activities, solidified its importance in medicinal chemistry. The recognition of the oxindole scaffold's ability to act as a kinase inhibitor in the late 20th and early 21st centuries marked a pivotal moment, leading to its widespread use in modern drug discovery programs and the successful launch of targeted cancer therapies. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJOSNCOZFAVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680587 | |

| Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953048-71-0 | |

| Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Amino 1,3,3 Trimethyl Indolin 2 One

Direct Synthesis Approaches

Direct synthesis approaches typically involve the stepwise construction of the target molecule from simpler, readily available precursors, often utilizing well-established named reactions. These methods offer a high degree of control over the introduction of specific functional groups.

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are exceptionally versatile precursors for the synthesis of a wide array of indolin-2-one compounds. dergipark.org.trnih.gov A logical synthetic pathway to 5-Amino-1,3,3-trimethyl-indolin-2-one could commence with a suitably substituted isatin.

One potential strategy begins with 5-nitroisatin (B147319). The synthesis would proceed through several key steps:

N-Alkylation: The nitrogen at the 1-position of 5-nitroisatin can be methylated using a standard alkylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Gem-Dimethylation at C3: Introduction of the gem-dimethyl group at the C3 position is more complex. It can be achieved through a Wittig reaction on the C3-carbonyl group to introduce an isopropylidene moiety, followed by selective reduction of the exocyclic double bond. Alternatively, a Grignard reaction with methylmagnesium bromide can be performed twice, followed by reductive dehydroxylation.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group at the C5 position to the desired amino group. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C).

An alternative route could involve the direct reaction of a 5-amino-isatin derivative with amines or other reagents, although this is more commonly used to build substituents at the C3 position rather than the core scaffold itself. For instance, the condensation of isatins with primary amines typically forms Schiff bases at the C3 position, which can be further modified.

Table 1: Representative Transformations in Isatin-Based Synthesis

| Transformation Step | Key Reagents & Catalysts | Intermediate Product | General Observations |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I), K₂CO₃, DMF | 1-Methyl-5-nitroisatin | Standard and high-yielding reaction for N-alkylation of isatins. |

| C3-Carbonyl to Alkene | Wittig Reagents (e.g., Ph₃P=C(CH₃)₂) | 3-Isopropylidene-indolin-2-one | Effective for introducing carbon substituents at the C3 position. |

| Nitro Group Reduction | SnCl₂/HCl or H₂, Pd/C | 5-Amino-indolin-2-one derivative | A reliable method for converting aromatic nitro compounds to anilines. |

| Friedel-Crafts Alkylation | Isatin with indoles, Lewis acids (e.g., Cuprine) | 3,3-disubstituted oxindoles | Used to form C-C bonds at the C3 position. nih.gov |

Isophoronediamine (IPDA), systematically named 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is an industrial chemical produced on a large scale. acs.orgnih.gov Its carbon skeleton, featuring a gem-dimethyl group and a neighboring quaternary carbon, bears a striking resemblance to the 1,3,3-trimethyl substitution pattern desired in the target molecule. While not a conventional precursor for indolin-2-ones, its bifunctional nature as a diamine presents theoretical possibilities for novel cyclization strategies.

A hypothetical synthetic route could involve the oxidative cyclization of a derivative of isophoronediamine. This would require significant molecular rearrangement and the formation of the aromatic portion of the indolin-2-one ring. Such a transformation is challenging but could potentially be achieved through catalytic dehydrogenation or other ring-forming reactions under harsh conditions. The synthesis of isophoronediamine itself typically starts from isophorone (B1672270) and involves cyanidation, imidization, and hydrogenation steps. researchgate.net

Advanced Synthetic Transformations Leading to the this compound Motif

Modern synthetic organic chemistry offers a range of advanced transformations that could be applied to the synthesis of the target molecule. These methods often rely on transition-metal catalysis to achieve high selectivity and efficiency.

One of the most powerful modern strategies is C-H activation. A plausible route could involve the synthesis of 1,3,3-trimethyl-indolin-2-one, followed by the direct introduction of the amino group at the C5 position. However, directing a C-H amination to the C5 position over other positions on the benzene (B151609) ring (like C7) can be challenging and would require a carefully chosen directing group and catalytic system. Ruthenium(II)-catalyzed C-H amidation has been successfully used for the C7-amination of indoline (B122111) scaffolds, highlighting the potential of this approach. acs.org Palladium-catalyzed methods are also prominent for C-H activation and subsequent functionalization. organic-chemistry.org

Other advanced strategies could include:

Organocatalytic Amination: Enantioselective amination of 2-substituted indolin-3-ones has been achieved using organocatalysts, demonstrating a method to install nitrogen-based functional groups adjacent to the carbonyl. researchgate.netrsc.org While this applies to the C2 position, it showcases the power of organocatalysis in functionalizing the indolinone core.

Novel Cyclization Methods: Development of new catalytic cycles for indole (B1671886) and indoline synthesis could provide alternative pathways. organic-chemistry.org For example, intramolecular cyclization of appropriately substituted anilines via metal-catalyzed processes could be designed to form the desired indolin-2-one ring system in one step.

These advanced methods offer elegant and often more direct routes to complex molecules, though they may require specialized catalysts and careful optimization of reaction conditions.

N-Alkylation Strategies for Indoline Derivatives

The introduction of the methyl group at the N1 position of the indoline ring is a crucial step in the synthesis of the target compound. N-alkylation of indoline and indole scaffolds is a well-established transformation, often achieved through various catalytic methods. mdpi.com One common approach involves the use of a suitable alkylating agent, such as methyl iodide, in the presence of a base.

Transition metal catalysis offers an efficient alternative. For instance, iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a "borrowing hydrogen" methodology. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indoline nitrogen to form an iminium intermediate, followed by reduction. nih.govresearchgate.net While broadly applicable, the selectivity between N-alkylation and C3-alkylation in indole derivatives can be a challenge, though starting with an indoline (the reduced form of indole) favors N-alkylation. nih.gov Palladium-catalyzed reactions, such as the aza-Wacker-type reaction, have also been developed for the enantioselective N-alkylation of indoles with alkenols, demonstrating the potential for stereocontrol in these transformations. nih.gov

| N-Alkylation Strategy | Catalyst/Reagent | Alkylating Agent | Key Features |

| Classical Alkylation | Base (e.g., K₂CO₃, NaH) | Alkyl Halide (e.g., CH₃I) | Straightforward, widely used. |

| Borrowing Hydrogen | Iron Complex | Alcohol (e.g., Methanol) | Atom-economical, uses readily available alcohols. nih.gov |

| Aza-Wacker Reaction | Palladium Complex | Alkenol | Enables enantioselective alkylation. nih.gov |

Cycloaddition Reactions and Formation of Spirocyclic Systems

Cycloaddition reactions are powerful tools for constructing complex cyclic and spirocyclic systems. While not directly forming the this compound structure itself, these reactions are fundamental in creating the broader class of spiro[indoline-pyrrolidine] or other spirocyclic indolinone derivatives, which are of significant interest in medicinal chemistry. rsc.org The indolin-2-one scaffold can act as a key component in these transformations.

For instance, asymmetric [3+2] cycloaddition reactions involving an indolin-2-one derivative can lead to the formation of spirooxindoles. rsc.org These reactions often utilize a chiral catalyst to control the stereochemistry of the newly formed stereocenters. Organocatalytic intramolecular Michael additions have also been developed for the asymmetric synthesis of 2,3-disubstituted indolines, which are precursors to various complex indole alkaloids. rsc.org The reaction between an activated alkene and an indolin-2-one derivative can proceed via a cycloaddition pathway to generate spirocyclic compounds with high diastereoselectivity and enantioselectivity. rsc.orgnih.gov

| Cycloaddition Type | Reactants | Catalyst Type | Product Type |

| [3+2] Cycloaddition | Aldimines + Benzylideneindolin-3-ones | Chiral Organocatalyst (e.g., Cinchona-thiourea) | 2,2′-Pyrrolidinyl-spirooxindoles rsc.org |

| [4+2] Diels-Alder | 5-Methylidene-hydantoins + 1,3-Dienes | Lewis Acid (e.g., ZnI₂) | Spiro-hydantoins mdpi.com |

| 1,3-Dipolar Cycloaddition | α-Methylene lactams + Diazoacetates | Magnesium Complex | Spirocyclic Lactams nih.gov |

Modifications of the Amino Group: Acylation and Sulfonylation

The 5-amino group on the indolin-2-one ring is a versatile handle for further functionalization through reactions like acylation and sulfonylation. These modifications are crucial for modulating the compound's physicochemical properties and biological activity. Chemical modification of amino groups is a fundamental process in organic and medicinal chemistry. nih.gov

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction forms an amide linkage. For example, reacting this compound with acetyl chloride would yield the corresponding 5-acetamido derivative. A wide variety of acyl groups can be introduced, including simple alkyls, aryls, and more complex moieties to build larger molecular architectures. genscript.com

Sulfonylation is analogous to acylation but uses a sulfonyl chloride (e.g., benzenesulfonyl chloride or toluenesulfonyl chloride) as the electrophile, resulting in the formation of a sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds. The reaction conditions are similar to those for acylation, requiring a base to facilitate the reaction.

These modifications are generally high-yielding and can be performed on a wide range of substrates containing primary or secondary amino groups.

| Modification | Reagent | Functional Group Formed |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Amide (R-CO-NH-) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂-NH-) |

Catalytic Approaches in the Synthesis of Indolin-2-one Compounds

Catalysis is central to the modern synthesis of indolin-2-one compounds, offering efficiency, selectivity, and the ability to construct complex molecules under mild conditions. Both transition metals and small organic molecules (organocatalysts) are extensively used.

Transition Metal-Catalyzed Reactions

Transition metals such as palladium, copper, rhodium, and iron are instrumental in the synthesis of indoles and indolines. arabjchem.org These catalysts facilitate key bond-forming reactions, including cross-coupling, cyclization, and C-H activation. mdpi.comrsc.org

Palladium-catalyzed reactions are particularly prominent. For example, the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization, is a common route to the indole core. mdpi.com Similarly, Buchwald-Hartwig amination can be employed for intramolecular cyclization to form the indoline ring. Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is another effective method for indole synthesis. organic-chemistry.org These strategies can be adapted to create substituted indolin-2-one precursors, which can then be further modified to obtain the target compound.

| Catalyst | Reaction Type | Application in Indolin-2-one Synthesis |

| Palladium (Pd) | Cross-Coupling (e.g., Sonogashira, Suzuki), C-H Activation | Construction of the indole/indoline core from haloanilines. mdpi.comrsc.org |

| Copper (Cu) | Cyclization, Cross-Coupling | Synthesis of the indole ring from 2-alkynyl anilines. organic-chemistry.org |

| Rhodium (Rh) | C-H Activation, Annulation | Intramolecular cyclization of anilines to form indoles. researchgate.net |

| Iron (Fe) | N-Alkylation (Borrowing Hydrogen) | Introduction of N-alkyl groups onto the indoline ring. nih.gov |

Organocatalysis in Stereoselective Syntheses

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including indolin-2-one derivatives. nih.gov This approach avoids the use of metals and often relies on small, chiral organic molecules to catalyze reactions with high stereoselectivity.

For the synthesis of substituted indolines, organocatalytic intramolecular Michael additions have proven highly effective. rsc.org Chiral primary amines derived from cinchona alkaloids, for example, can catalyze the cyclization of enone precursors to afford cis- or trans-2,3-disubstituted indolines with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org These methods provide access to enantioenriched indoline building blocks that can be further elaborated. The development of organocatalytic methods for constructing asymmetric quaternary carbons, such as the C3 position in many indolin-2-one derivatives, is a particularly active area of research. nih.gov

| Organocatalyst Type | Reaction Type | Key Outcome |

| Chiral Primary Amines (e.g., from Cinchona Alkaloids) | Intramolecular Michael Addition | Asymmetric synthesis of 2,3-disubstituted indolines. rsc.org |

| Chiral Thioureas | Michael Addition | Formation of chiral indolin-3-yl acetates. nih.gov |

| Chiral Lewis Bases | Aza-Michael Addition | Enantioselective synthesis of N-functionalized indoles. mdpi.com |

Derivatization and Functionalization of 5 Amino 1,3,3 Trimethyl Indolin 2 One

Reactions at the 5-Amino Position

The primary amino group at the C-5 position of the aromatic ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and molecular scaffolds.

Formation of Schiff Bases

The condensation of the 5-amino group with various aldehydes and ketones readily forms Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. The resulting imine derivatives can serve as versatile intermediates for the synthesis of more complex molecules.

The general reaction involves refluxing 5-Amino-1,3,3-trimethyl-indolin-2-one with a slight excess of the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acetic acid. The formation of the Schiff base is indicated by the disappearance of the characteristic N-H stretching vibrations of the primary amine in the infrared (IR) spectrum and the appearance of a C=N stretching band.

| Reactant (Aldehyde/Ketone) | Product (Schiff Base) | Reaction Conditions | Reference |

| Benzaldehyde | N-benzylidene-1,3,3-trimethyl-2-oxoindolin-5-amine | Ethanol, Acetic acid (cat.), Reflux | ijarsct.co.innih.gov |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1,3,3-trimethyl-2-oxoindolin-5-amine | Methanol, Acetic acid (cat.), Reflux | ijarsct.co.innih.gov |

| Acetone (B3395972) | N-isopropylidene-1,3,3-trimethyl-2-oxoindolin-5-amine | Ethanol, Reflux | ijarsct.co.innih.gov |

Amidation and Sulfonamide Formation

The nucleophilic character of the 5-amino group allows for its acylation with acyl chlorides or acid anhydrides to form amides, and its reaction with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.

The synthesis of amide derivatives introduces a carbonyl group linked to the nitrogen, which can participate in hydrogen bonding and alter the electronic properties of the molecule. Similarly, the formation of a sulfonamide linkage introduces a sulfonyl group, which is a key functional group in many biologically active compounds.

| Reagent | Product | Base | Solvent | Reference |

| Acetyl chloride | N-(1,3,3-trimethyl-2-oxoindolin-5-yl)acetamide | Pyridine | Dichloromethane | mdpi.comresearchgate.net |

| Benzoyl chloride | N-(1,3,3-trimethyl-2-oxoindolin-5-yl)benzamide | Triethylamine | Tetrahydrofuran | mdpi.comresearchgate.net |

| Benzenesulfonyl chloride | N-(1,3,3-trimethyl-2-oxoindolin-5-yl)benzenesulfonamide | Pyridine | Dichloromethane | cbijournal.comnih.gov |

| p-Toluenesulfonyl chloride | N-(1,3,3-trimethyl-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide | Triethylamine | Acetonitrile | cbijournal.comnih.gov |

Introduction of Heterocyclic Moieties via the Amino Group

The 5-amino group serves as a handle for the construction of various heterocyclic systems. Through multi-step reaction sequences, the amino group can be incorporated into a new ring, leading to the formation of fused or appended heterocyclic derivatives. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles.

A notable example is the synthesis of tricyclic quinoline (B57606) derivatives from 5-aminoindoles, which are structurally analogous to the title compound. This transformation can be achieved through condensation with ketones like acetone or mesityl oxide in the presence of a catalyst such as iodine. nih.gov Another approach involves the reaction with reagents that can form a new heterocyclic ring, such as in the synthesis of triazole derivatives. This can be achieved by reacting the amino group with a suitable precursor that can undergo cyclization to form the triazole ring. libretexts.orgsciforum.net

| Reagent(s) | Heterocyclic Product | Reaction Conditions | Reference |

| Acetone, Iodine | 1,3,3,7,9,9-Hexamethyl-1,9-dihydro-2H-pyrrolo[3,2-f]quinolin-2-one | Reflux | nih.gov |

| Ethyl cyanoacetate, Formylhydrazide | Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate derivative of indolinone | Pinner reaction followed by cyclization | libretexts.org |

Modifications of the Indolin-2-one Core

Beyond the functionalization of the amino group, the indolin-2-one scaffold itself offers opportunities for structural modifications, particularly at the aromatic ring and the C3 position.

Substitution Reactions on the Aromatic Ring

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination can be achieved using bromine in a suitable solvent, and nitration can be carried out with a mixture of nitric and sulfuric acids. Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the aromatic ring, typically using a Lewis acid catalyst. libretexts.orgyoutube.com

| Reaction | Reagent(s) | Expected Major Product(s) | Reference |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-amino-1,3,3-trimethyl-indolin-2-one and 6-Bromo-5-amino-1,3,3-trimethyl-indolin-2-one | libretexts.orgyoutube.com |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-amino-1,3,3-trimethyl-indolin-2-one and 6-Nitro-5-amino-1,3,3-trimethyl-indolin-2-one | libretexts.orgyoutube.com |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-Acetyl-5-amino-1,3,3-trimethyl-indolin-2-one and 6-Acetyl-5-amino-1,3,3-trimethyl-indolin-2-one | nih.govnih.govmdpi.com |

Reactions at the C3 Position to Form Spirocyclic Compounds

The C3 position of the indolin-2-one core is a common site for the construction of spirocyclic systems. While the starting material is a this compound, which has two methyl groups at the C3 position, reactions to form spirocycles typically start from an isatin (B1672199) (indole-2,3-dione) precursor or a 3-ylideneindolin-2-one. To achieve spirocyclization at the C3 position of the title compound, it would likely first need to be converted to a suitable intermediate, such as a 3-hydroxy- or 3-halo- derivative, to allow for subsequent reactions.

However, considering the synthesis of spirooxindoles from related precursors, one common method involves the condensation of an isatin derivative with a compound containing a binucleophilic center. For example, the reaction of isatins with 2-aminobenzamide (B116534) can lead to the formation of spiro[indoline-3,2'-quinazoline] derivatives. cbijournal.com These reactions often proceed via a condensation-cyclization cascade. The synthesis of spiro[indoline-pyrrolidine] and other spirocyclic systems can be achieved through 1,3-dipolar cycloaddition reactions with azomethine ylides generated in situ from isatins and amino acids. mdpi.com

| Precursor (derived from) | Reagent(s) | Spirocyclic Product | Reaction Type | Reference |

| 5-Amino-1,3,3-trimethylisatin | 2-Aminobenzamide | Spiro[5-amino-1,3,3-trimethylindoline-3,2'-quinazoline]-2,4'(1'H,3'H)-dione | Condensation-cyclization | cbijournal.com |

| 5-Amino-1,3,3-trimethylisatin | Sarcosine, (E)-Chalcone | Spiro[5-amino-1,3,3-trimethylindoline-3,3'-pyrrolidine] derivative | 1,3-Dipolar cycloaddition | mdpi.com |

Derivatization for Conjugate Formation of this compound

The derivatization of this compound is a critical step in the formation of conjugates, enabling its linkage to various biomolecules and synthetic compounds. The primary functional group targeted for these modifications is the amino group at the 5-position of the indolinone ring. This aromatic amine provides a versatile handle for a range of chemical transformations, allowing for the stable incorporation of the indolinone moiety into larger molecular architectures.

The most prevalent strategy for the derivatization of the 5-amino group involves acylation reactions to form a stable amide bond. This common and robust linkage is central to many bioconjugation techniques. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are frequently employed as acylating agents due to their high reactivity towards primary amines under mild conditions, which are often necessary to maintain the integrity of sensitive biomolecules.

In a typical reaction, the carboxylic acid of a molecule intended for conjugation (e.g., a peptide, a labeling dye, or a linker) is first activated to an NHS ester. This activated intermediate is then reacted with this compound. The nucleophilic 5-amino group attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction conditions are generally optimized to ensure high yields and minimize side reactions. This can include careful control of pH, temperature, and stoichiometry.

The resulting conjugates often exhibit novel properties derived from the combination of the indolinone scaffold and the conjugated partner. For instance, when conjugated to fluorescent dyes, the resulting molecule can be used as a probe in various biological imaging applications. Similarly, conjugation to peptides or proteins can modulate the biological activity or pharmacokinetic properties of the parent biomolecule.

The success of the conjugation is typically verified through various analytical techniques. High-performance liquid chromatography (HPLC) is often used to purify the conjugate and assess its purity. Mass spectrometry (MS) provides confirmation of the molecular weight of the final product, verifying the successful coupling of the two components. Nuclear magnetic resonance (NMR) spectroscopy can be employed to further characterize the structure of the conjugate, confirming the formation of the amide bond and the integrity of the indolinone core.

While specific research data on the derivatization of this compound for conjugate formation is not extensively detailed in publicly available literature, the principles of amine-reactive crosslinking chemistry provide a solid foundation for these synthetic strategies. The reactivity of the 5-amino group is expected to be comparable to other aromatic amines, making it a suitable substrate for a wide array of established bioconjugation protocols.

Further research into the specific reaction kinetics and optimization of conditions for the derivatization of this compound would be beneficial for expanding its application in the development of novel conjugates for various scientific and therapeutic purposes.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) for Structure Confirmation

No published ¹H NMR spectra or data (chemical shifts, coupling constants, multiplicities) for 5-Amino-1,3,3-trimethyl-indolin-2-one could be located. This information is critical for confirming the specific arrangement of and connectivity between hydrogen atoms in the molecule.

Carbon-13 NMR (¹³C NMR) for Structural Assignments

Similarly, there is no available ¹³C NMR data in the public domain for this compound. Such data would be essential for identifying the chemical environment of each carbon atom, including those in the aromatic ring, the carbonyl group, and the trimethyl-substituted quaternary carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

While commercial suppliers list the molecular formula as C₁₁H₁₄N₂O and the corresponding molecular weight as approximately 190.24 g/mol , specific ESI-MS experimental data, such as the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺, are not documented in available research.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, one would expect to observe characteristic absorption bands for the amine (N-H stretching), the lactam carbonyl (C=O stretching), and aromatic C-H and C=C bonds. However, no experimental IR spectra detailing these specific absorption frequencies (in cm⁻¹) are publicly available.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. A search for crystallographic information files (CIFs) or any published studies on the crystal structure of this compound returned no results. Consequently, precise data on its bond lengths, bond angles, crystal system, and space group remain unknown.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

Detailed structural and spectroscopic data, specifically from single-crystal X-ray diffraction and Hirshfeld surface analysis for the chemical compound this compound, are not available in the public domain at this time.

A thorough search of scientific databases and chemical literature has not yielded any published research detailing the solid-state structure or the intermolecular interactions of this compound. Consequently, the specific data required to elaborate on the crystallographic parameters and perform a quantitative analysis of intermolecular contacts for this particular compound cannot be provided.

Following the determination of the crystal structure, Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal packing. This analysis helps in understanding the nature and prevalence of interactions such as hydrogen bonds, van der Waals forces, and other close contacts between neighboring molecules.

While studies on analogous compounds containing the indolin-2-one core or other trimethylated indole (B1671886) derivatives exist, this information is not directly transferable or sufficient to accurately describe the specific structural characteristics of this compound. The precise arrangement of atoms and the nature of intermolecular forces are highly dependent on the exact molecular structure, including the position and nature of all substituents.

Further experimental research, involving the synthesis of a single crystal of this compound and its subsequent analysis by X-ray diffraction, is necessary to obtain the data required for a comprehensive structural elucidation as outlined.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometry, energy, and various electronic properties of molecules with high accuracy.

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 5-Amino-1,3,3-trimethyl-indolin-2-one, DFT methods, such as those using the B3LYP functional with a 6-311G(d,p) basis set, would be used to calculate the ground-state optimized geometry. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis follows geometry optimization to map the electron density and electrostatic potential. A Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface. dergipark.org.tr Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. dergipark.org.tr For this molecule, the carbonyl oxygen and the amino group's nitrogen would likely represent areas of high electron density.

Illustrative Data Table: Predicted Structural Parameters for this compound The following data is hypothetical and for illustrative purposes only.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C=O | 1.23 Å | |

| C-N (amide) | 1.36 Å | |

| C-N (amino) | 1.40 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | ||

| O=C-N | 125.0° | |

| C-N-C (amide) | 128.5° | |

| Dihedral Angle | ||

| C-C-N-H (amino) | 15.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is reactive towards nucleophiles. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. nih.gov Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energy values to further quantify the molecule's reactivity. mdpi.com

Illustrative Data Table: Calculated Quantum Chemical Parameters for this compound The following data is hypothetical and for illustrative purposes only.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Ionization Potential | IP | -EHOMO | 5.85 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.325 |

| Chemical Softness | S | 1 / (2η) | 0.215 |

| Electronegativity | χ | (IP + EA) / 2 | 3.525 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information on conformational changes and the stability of molecular complexes. ajchem-a.com

In the context of drug discovery, MD simulations are invaluable for studying how a ligand, such as this compound, interacts with a biological target, like a protein receptor or enzyme. researchgate.netpensoft.net After an initial docking pose is predicted, an MD simulation of the ligand-protein complex is run to evaluate the stability of the binding and observe the dynamic interactions. ajchem-a.com This allows for the identification of key amino acid residues involved in the interaction and the characterization of binding forces like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The stability of these interactions over the simulation time provides insight into the ligand's binding affinity. nih.gov

Illustrative Data Table: Key Ligand-Protein Interactions for this compound The following data is hypothetical and for illustrative purposes only, assuming binding to a generic kinase active site.

| Ligand Atom/Group | Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

| Carbonyl Oxygen | Lys72 | Hydrogen Bond | 2.9 | 85.5 |

| Amino Group (NH2) | Glu91 | Hydrogen Bond | 3.1 | 72.3 |

| Indole (B1671886) Ring | Leu140 | Hydrophobic | 3.8 | 95.0 |

| Methyl Groups | Val20 | Hydrophobic | 4.0 | 91.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This method is not applied to a single molecule but to a dataset of structurally related derivatives with measured biological activities (e.g., inhibitory concentrations).

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative of this compound. Statistical methods, such as Genetic Function Algorithm (GFA) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. nih.govnih.gov A robust and validated QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov The quality of a QSAR model is assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

Illustrative Data Table: Hypothetical QSAR Model for a Series of Indolinone Derivatives The following data is hypothetical and for illustrative purposes only.

| Parameter | Description |

| Model Equation | pIC50 = 1.25(LogP ) - 0.45(TPSA ) + 0.89*(DipoleMoment ) + 3.5 |

| Statistical Metrics | |

| R² (Correlation Coefficient) | 0.91 |

| Q² (Cross-validation Coefficient) | 0.82 |

| Number of Compounds in Training Set | 30 |

| Number of Compounds in Test Set | 10 |

pKa Analysis and Basicity Studies

The core structure is an aniline (B41778) derivative, and its basicity is influenced by the electronic effects of the substituents on the aromatic ring. The pKa of the conjugate acid of aniline is approximately 4.6. The substituents on the this compound molecule will modulate this baseline basicity.

Key structural influences on basicity include:

The Indolinone Ring System : The fused indolinone ring itself acts as a significant substituent on the aniline core. The lactam (a cyclic amide) carbonyl group at the 2-position is a powerful electron-withdrawing group. Through resonance and inductive effects, this group delocalizes the lone pair of the amino group, thereby decreasing its availability for protonation and thus reducing the basicity compared to unsubstituted aniline.

Alkyl Groups : The molecule possesses three methyl groups: one on the indolinone nitrogen (N-1) and two at the 3-position. Alkyl groups are generally considered electron-donating through an inductive effect. This effect increases the electron density on the aromatic ring, which in turn can slightly increase the basicity of the 5-amino group by helping to stabilize the positive charge in the corresponding anilinium ion.

Computational chemistry provides powerful tools for the in silico prediction of pKa values. nih.gov Methods based on Density Functional Theory (DFT), such as B3LYP and CAM-B3LYP, coupled with solvation models like the Polarizable Continuum Model (PCM), can be employed to calculate the free energy of protonation. acs.orgdevagirijournals.com Such studies on substituted anilines have demonstrated that accurate pKa predictions are achievable, often with a standard deviation of less than 0.5 pKa units compared to experimental values. acs.orgmdpi.comnih.gov A computational study of this compound would involve calculating the Gibbs free energy change for the dissociation of its protonated form in an aqueous medium.

For comparative purposes, the pKa values of related aromatic amines are presented in the table below.

| Compound Name | Structure | Typical pKa (of conjugate acid) | Effect on Basicity Relative to Aniline |

| Aniline | C₆H₅NH₂ | 4.6 | Reference Compound |

| 4-Nitroaniline | O₂NC₆H₄NH₂ | 1.0 | Decreased (Strong electron-withdrawing group) |

| 4-Methylaniline (p-Toluidine) | CH₃C₆H₄NH₂ | 5.1 | Increased (Electron-donating group) |

| This compound | C₁₁H₁₄N₂O | Predicted < 4.6 | Decreased (Dominant electron-withdrawing lactam group) |

This theoretical analysis suggests that the 5-amino group in this compound is a weak base, with its basicity significantly attenuated by the electron-withdrawing effect of the adjacent lactam functionality within the indolinone ring system.

Advanced Applications in Chemical Sciences

Role as Synthetic Intermediates and Building Blocks

The utility of 5-Amino-1,3,3-trimethyl-indolin-2-one as a synthetic intermediate is primarily derived from the chemical reactivity of the 5-amino group and the oxindole (B195798) scaffold. This functionality allows for its elaboration into a wide array of more complex molecular architectures. Oxindoles, in general, are privileged structures in organic synthesis due to their prevalence in biologically active natural products and pharmaceuticals. rsc.orgmdpi.com

The amino group in 5-aminoindole (B14826) and its derivatives is a key functional handle for the construction of fused heterocyclic systems. mdpi.com This amino group can act as a nucleophile or be transformed into other reactive groups, enabling cyclization reactions to build new rings onto the indole (B1671886) framework. For instance, research on related aminoindoles has demonstrated their capacity to undergo condensation reactions to form complex polyheterocycles. researchgate.net

A notable example is the synthesis of tricyclic quinoline (B57606) derivatives from 5-aminoindole. In one study, 5-aminoindole was reacted with acetone (B3395972) in the presence of iodine as a catalyst under reflux conditions, yielding a quinoline-fused indole structure. dergipark.org.tr This reaction highlights how a simple amino-substituted heterocycle can serve as a precursor to more elaborate ring systems through straightforward condensation chemistry. dergipark.org.tr Similarly, aminoazoles and other amino-heterocycles are widely used in multicomponent reactions to generate diverse heterocyclic libraries, indicating a broad potential for this compound in similar synthetic strategies. frontiersin.orgnih.gov The oxindole core itself is a foundational element for synthesizing various spiro-oxindoles and other complex natural product derivatives. rsc.org

Table 1: Examples of Heterocyclic Synthesis from Amino-Indole Precursors This table is based on reactions of related amino-indole compounds to illustrate the synthetic potential.

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-Aminoindole | Acetone, Iodine | Tricyclic Quinoline Derivative | dergipark.org.tr |

| 5-Amino-3-methyl-1-phenylpyrazole | Aromatic Aldehydes, Barbituric Acids | Dihydropyrazolopyridopyrimidines | frontiersin.org |

| 1-Pyrimidylindoles | Arylsulfonylazides, Rh-catalyst | 2-Arylsulfonylaminoindoles | researchgate.net |

While this compound is an achiral molecule, it serves as a valuable scaffold for asymmetric synthesis. The amino group can be functionalized with chiral auxiliaries or can be a site for stereoselective reactions, leading to the formation of enantiomerically enriched products. The field of asymmetric synthesis often relies on the use of such versatile starting materials from the "chiral pool," which includes naturally occurring chiral molecules like amino acids. mdpi.com

A key strategy involves using the amino functionality to introduce chirality. For example, studies have shown the amination of indole derivatives with chiral amino acids can induce the formation of a chiral axis, leading to atropisomers. semanticscholar.org This approach, which does not require a metal or organic chiral catalyst, demonstrates how a chiral center from an amino acid can control the stereochemistry of the final product. semanticscholar.org The amino group of this compound could similarly be derivatized to participate in such central-to-axial chirality transfer reactions. Furthermore, chiral diamines based on related heterocyclic backbones have been successfully employed as ligands in metal catalysts for asymmetric transfer hydrogenation, a key reaction in producing biologically active alkaloids. mdpi.com This suggests the potential for developing novel chiral ligands starting from the 5-aminoindolinone scaffold.

Applications in Material Science

The electronic properties and structural rigidity of the indole and oxindole core make them attractive components for advanced materials. The presence of the amino group provides a convenient point for modification, allowing for the fine-tuning of material properties for specific applications in electronics and polymer science.

Indole derivatives are increasingly utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.net The electron-rich nature of the indole ring system makes it suitable for use in the emissive or charge-transporting layers of OLED devices. ossila.com The amino group on the this compound scaffold is a critical feature, as it allows for the attachment of various aryl groups or other functional moieties. This modification can create donor-acceptor type molecules, which are fundamental to the design of many advanced OLED materials, including those that function via thermally activated delayed fluorescence (TADF). ossila.combldpharm.com

For example, an efficient method has been developed for synthesizing 5-(aryl)amino-1,2,3-triazole-containing derivatives, which were investigated for their potential application as emissive layers in OLED devices. mdpi.com The presence of the amino group was crucial for tuning the electronic and photophysical properties of the final compounds. mdpi.com Fused-ring carbazole (B46965) derivatives, which share structural similarities with the indole core, have shown outstanding performance as emitters and host materials in OLEDs, demonstrating high quantum yields and thermal stability. rsc.org This body of research underscores the potential of this compound as an intermediate for creating novel, high-performance materials for next-generation displays and lighting. nih.govresearchgate.net

Table 2: Performance of Selected Indole/Carbazole-Based OLED Materials

| Material Class | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Iridium(III) Complex with Indolo[3,2,1-jk]carbazole Ligand | Emitter | Sky-Blue | 21.2% | rsc.org |

| Fused-Ring Carbazole Derivatives | Emitter/Host | Blue, Green, Red | High efficiencies reported | rsc.org |

| Triazole-linked Carbazole-benzothiadiazole | Emissive Layer | Yellow-Green | 3.29 cd/A (Current Efficiency) | mdpi.com |

The bifunctional nature of this compound, possessing both an amine and a heterocyclic core, makes it a candidate monomer for the synthesis of functional polymers. Polymers based on amino acid monomers have gained significant attention for various applications due to their biocompatibility and structural similarity to natural proteins. nih.govrsc.org

A significant application has been demonstrated with the synthesis of poly(5-aminoindole) (PIn-5-NH₂) nanoparticles. nih.gov Researchers developed a template-free, scalable method to produce these conductive polymer nanoparticles, which were then used to create a printable electrochemical immunosensor. nih.gov The ability to form stable aqueous suspensions of these polymer nanoparticles linked with antibodies allowed for the simultaneous detection of multiple cancer markers with ultra-high sensitivity. nih.gov This work showcases the direct polymerization of an aminoindole monomer into a functional nanomaterial for advanced biomedical applications. nih.gov General synthetic strategies for functional polymers often involve the use of monomers that impart specific chemical reactivity or physical properties to the final material, a role for which this compound is well-suited. mdpi.com

Development of Chemo- and Biosensors

The indole and oxindole moieties are excellent platforms for the design of chemosensors due to their inherent fluorescence properties and the ability of the N-H group to act as a hydrogen bond donor. bingol.edu.trsjp.ac.lk These features allow for specific interactions with various analytes, leading to detectable changes in color (colorimetric) or fluorescence (fluorometric).

The design of synthetic chemosensors that can selectively detect ions is a major area of interest. bingol.edu.tr The oxindole core has been incorporated into simple receptors for the detection of hydrogen sulfate (B86663) ions (HSO₄⁻), where binding resulted in distinct color and spectral changes. bingol.edu.tr In another study, a spiro-oxindole derivative was synthesized and found to selectively detect mercury ions (Hg²⁺) with a low detection limit of 4.6 x 10⁻⁷ M through an increase in fluorescence emission intensity. researchgate.net The electron-rich π-system of the indole core makes it an excellent candidate for detecting metal ions, and various indole-based sensors have been developed for the selective detection of Cu²⁺. sjp.ac.lk

Furthermore, as mentioned previously, polymers derived from 5-aminoindole have been successfully applied in biosensing. nih.gov The creation of a printable electrochemical immunosensor using poly(5-aminoindole) nanoparticles demonstrates a sophisticated application where the polymer serves as the conductive and functional backbone for immobilizing antibodies, enabling highly sensitive detection of biological targets. nih.gov The development of such sensors is a rapidly growing field, with new materials and methods constantly being explored. nih.govmdpi.comnih.govmdpi.com

Table 3: Examples of Indole/Oxindole-Based Chemosensors

| Sensor Structure | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Oxindole-based receptor | HSO₄⁻ | Colorimetric & Fluorometric ("Turn-on") | 8.9 µM | bingol.edu.tr |

| Spiro[chromen-4,3′-indoline] derivative | Hg²⁺ | Fluorescence Enhancement | 4.6 x 10⁻⁷ M | researchgate.net |

| Indole-based carbohydrazide | F⁻ | Fluorometric ("Turn-on") & Colorimetric | 3.2 nM | spectroscopyonline.com |

Q & A

Q. What are the optimal synthetic routes for 5-amino-1,3,3-trimethyl-indolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, indole derivatives can be synthesized via base-catalyzed reactions using PEG-400/DMF solvent systems with CuI as a catalyst, achieving moderate yields (~42%) after purification via column chromatography (70:30 ethyl acetate/hexane) . Alternative routes include refluxing with acetic acid and sodium acetate for 3–5 hours to form crystalline intermediates, followed by recrystallization from DMF/acetic acid mixtures . Optimizing reaction time, solvent polarity, and catalyst loading (e.g., CuI or Fe powder) is critical for yield improvement.

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C3 and NH2 at C5) .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight and fragmentation patterns .

- TLC (Thin-Layer Chromatography) : Monitor reaction progress using ethyl acetate/hexane mobile phases .

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for ethanol-solvated indolin-2-one derivatives .

Q. What purification strategies are effective for isolating indolin-2-one derivatives?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate polar byproducts .

- Recrystallization : Employ solvent pairs like DMF/acetic acid or ethanol/water to enhance purity .

- Vacuum distillation : Suitable for volatile impurities in early synthetic steps .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of this compound?

- Methodological Answer :

- SAR (Structure-Activity Relationship) studies : Introduce substituents (e.g., Cl, F, or benzyl groups) via electrophilic substitution or alkylation. For example, halogenation at C5 enhances antioxidant properties, while N-alkylation alters solubility .

- In vitro assays : Test modified derivatives against target enzymes (e.g., Flt3 kinase) using ATP-competitive binding assays .

- Computational modeling : Use MOE (Molecular Operating Environment) to predict binding affinities and optimize lead compounds .

Q. What experimental strategies address contradictions in reported synthetic yields for indolin-2-one derivatives?

- Methodological Answer :

- Reproducibility checks : Validate literature protocols by controlling variables like solvent purity, inert gas atmosphere, and catalyst source .

- Mechanistic studies : Use 31P NMR or in situ IR spectroscopy to identify intermediate stability issues (e.g., beta-scission in alkoxylaminyl radicals) .

- DoE (Design of Experiments) : Apply factorial designs to optimize conflicting parameters (e.g., temperature vs. reaction time) .

Q. How can researchers stabilize reactive intermediates during the synthesis of this compound derivatives?

- Methodological Answer :

- Low-temperature conditions : Perform alkylation or condensation at 0°C to suppress side reactions .

- Protecting groups : Use Boc (tert-butoxycarbonyl) or trityl groups to shield amino functionalities during synthesis .

- Radical inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to prevent undesired radical chain reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.